2-Oxaindolizidine
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Overview
Description
2-Oxaindolizidine is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaindolizidine typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of nitrogen-containing precursors. For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives . Another approach involves the use of 1,2-amino alcohols in multicomponent reactions to form oxazolidine rings .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as high-yield cyclization reactions and the use of efficient catalysts, are likely employed. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Oxaindolizidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce new functional groups, enhancing the compound’s reactivity and application potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to achieve substitution.
Major Products:
Scientific Research Applications
2-Oxaindolizidine and its derivatives have found applications in several areas:
Mechanism of Action
The mechanism of action of 2-Oxaindolizidine derivatives, particularly those with biological activity, often involves the inhibition of specific enzymes or receptors. For example, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This unique mechanism makes them effective against multidrug-resistant pathogens.
Comparison with Similar Compounds
Oxazolidinone: A class of compounds with a similar oxazolidine ring but differing in the substitution pattern and biological activity.
Uniqueness: this compound’s unique combination of nitrogen and oxygen in its ring structure imparts distinct chemical and biological properties
Properties
CAS No. |
6833-37-0 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-4-8-6-9-5-7(8)3-1/h7H,1-6H2 |
InChI Key |
HCWAPSMTWACPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2COCC2C1 |
Origin of Product |
United States |
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